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Compound of Interest

Compound Name:
2-Hydroxy-1,2-diphenylpropan-1-

one

Cat. No.: B189305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
alpha-Methylbenzoin, systematically known as 2-hydroxy-1,2-diphenyl-1-propanone, is an

aromatic organic compound with significant applications in organic synthesis and

photochemistry. As a derivative of benzoin, it shares structural similarities with compounds

known for their utility as photoinitiators. This technical guide provides a comprehensive

overview of the core chemical properties of alpha-methylbenzoin, detailed experimental

protocols for its synthesis, and an exploration of its reaction mechanisms. The information is

presented to support researchers and professionals in the fields of chemistry and drug

development in their understanding and utilization of this compound.

Chemical and Physical Properties
The fundamental chemical and physical properties of alpha-Methylbenzoin are summarized in

the table below, providing a consolidated reference for laboratory and research applications.
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Property Value Reference

IUPAC Name
2-hydroxy-1,2-diphenylpropan-

1-one
[1]

Synonyms

alpha-Methylbenzoin, 2-

hydroxy-1,2-diphenyl-1-

propanone

[1]

CAS Number 5623-26-7 [1]

Chemical Formula C₁₅H₁₄O₂ [1]

Molecular Weight 226.27 g/mol [1]

Melting Point 65 °C

Boiling Point
364.8 °C (Predicted for an

isomer)

Solubility Soluble in methanol. [2]

Appearance Solid

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of alpha-

Methylbenzoin. Below are the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of alpha-Methylbenzoin is expected to show distinct

signals corresponding to the aromatic protons of the two phenyl groups, the methyl protons,

and the hydroxyl proton. The exact chemical shifts will be dependent on the solvent used.

Aromatic protons typically appear in the range of 7.0-8.0 ppm. The methyl protons would likely

appear as a singlet further upfield, and the hydroxyl proton signal can be broad and its position

variable depending on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for the carbonyl carbon, the

carbons of the two distinct phenyl rings, the quaternary carbon bearing the hydroxyl and methyl
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groups, and the methyl carbon. The carbonyl carbon signal is expected to be in the downfield

region typical for ketones.

Infrared (IR) Spectroscopy
The IR spectrum of alpha-Methylbenzoin would display characteristic absorption bands

indicating its key functional groups. A strong absorption band is expected around 1680 cm⁻¹

corresponding to the C=O stretching vibration of the ketone. A broad band in the region of

3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, likely broadened due

to hydrogen bonding. C-H stretching vibrations for the aromatic rings would be observed

around 3000-3100 cm⁻¹, and C-H stretching for the methyl group would be seen just below

3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of

absorptions corresponding to various C-C and C-O stretching and bending vibrations.

Experimental Protocols
Synthesis of alpha-Methylbenzoin
A common method for the synthesis of alpha-Methylbenzoin involves the methylation of

benzoin. The following is a representative experimental protocol.

Materials:

Benzoin

Sodium hydride (NaH) or another suitable base

Methyl iodide (CH₃I)

Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

Hydrochloric acid (HCl), dilute solution

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Hexane and ethyl acetate for chromatography
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Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

dissolve benzoin in anhydrous THF.

Cool the solution in an ice bath (0 °C).

Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred

solution. Hydrogen gas will evolve.

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure

complete formation of the enolate.

Slowly add methyl iodide to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for several hours or until TLC

analysis indicates the consumption of the starting material.

Quench the reaction by slowly adding a dilute aqueous solution of HCl to neutralize the

excess base.

Extract the aqueous layer with diethyl ether or ethyl acetate.

Combine the organic layers and wash with saturated sodium bicarbonate solution and then

with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford pure alpha-Methylbenzoin.

Reaction Mechanisms and Pathways
alpha-Methylbenzoin can undergo various chemical transformations. A key reaction is its

photochemical cleavage, which is relevant to its application as a photoinitiator.
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Photochemical Cleavage (Norrish Type I Reaction)
Upon absorption of UV light, alpha-Methylbenzoin can undergo a Norrish Type I cleavage. This

process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl

group and the adjacent quaternary carbon.

alpha-Methylbenzoin
(2-hydroxy-1,2-diphenyl-1-propanone)

Excited State
(Singlet or Triplet)

hν (UV light) Radical PairNorrish Type I Cleavage
Benzoyl Radical

2-hydroxy-2-propylbenzene
Radical

Click to download full resolution via product page

Caption: Photochemical Norrish Type I cleavage of alpha-Methylbenzoin.

This cleavage generates a benzoyl radical and a tertiary benzylic radical. These highly reactive

radical species can then initiate polymerization reactions or participate in other radical-

mediated chemical transformations.

Signaling Pathways
Currently, there is a lack of established scientific literature detailing the direct involvement of

alpha-Methylbenzoin in specific biological signaling pathways. Its primary applications are in

synthetic and materials chemistry rather than pharmacology or biochemistry. Future research

may explore potential biological activities and interactions with cellular signaling cascades.

Conclusion
This technical guide has provided a detailed overview of the chemical properties, spectroscopic

data, and a representative synthesis protocol for alpha-Methylbenzoin. The photochemical

cleavage mechanism highlights its utility as a photoinitiator. While its role in biological signaling

pathways is not currently established, the foundational chemical information presented here

serves as a valuable resource for researchers and professionals engaged in chemical

synthesis, materials science, and potentially for future explorations into its bioactivity. The
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provided data and protocols are intended to facilitate further research and application of this

versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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